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Abstract

Zosurabalpin (RG6006) is a first-in-class tethered macrocyclic peptide (MCP) antibiotic with
potent and specific activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a
pathogen designated as a critical priority by the World Health Organization.[1][2] This
document provides a detailed technical overview of the molecular structure of Zosurabalpin,
the experimental methodologies employed in its discovery and characterization, and
guantitative data supporting its preclinical profile. Its novel mechanism of action, which involves
the inhibition of the lipopolysaccharide (LPS) transporter complex LptB2FGC, represents a
significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[3][4][5]

Molecular Structure and Physicochemical
Properties

Zosurabalpin is a structurally complex synthetic organic molecule. Its macrocyclic peptide
architecture is a key determinant of its biological activity.

Chemical and Physical Data

The fundamental properties of the Zosurabalpin molecule are summarized below. This data is
crucial for understanding its behavior in biological systems and for further medicinal chemistry
efforts.
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Property Value Citation(s)

Molecular Formula Ca3Hs0NsOsS [61[71[8]

Molecular Weight 790.97 g/mol [81[9][10]

Exact Mass 790.3600 Da [7]

CAS Number 2379336-76-0 [5][6][9]

Class Tethered Macrocyclic Peptide (2012]
(MCP)

Appearance White to off-white solid 9]

Structural Identifiers

For unambiguous identification and computational modeling, the following structural identifiers

are provided.

Identifier Type

Value Citation(s)

IUPAC Name

4-[(11S,14S,17S)-14-(4-
aminobutyl)-11-(3-
aminopropyl)-17-(1H-indol-3-
ylmethyl)-16-methyl-12,15,18-
trioxo-2-thia-4,10,13,16,19-
pentazatricyclo[19.4.0.03,8]pent
acosa-1(25),3(8),4,6,21,23-

hexaen-22-yllbenzoic acid

[6]18]

SMILES

CN1--INVALID-LINK--N--
INVALID-LINK--
CCCCN)CCCN)C=CC=N3)C4  [6][8][14]
=CC=C(C=C4)C(=0)0">C@H
CC5=CNC6=CC=CC=C65

InChl Key

NJFUXFYUHIHHOJ-

[8]
FSEITFBQSA-N
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In Vitro Activity

Zosurabalpin's potent activity is specific to Acinetobacter species. The minimum inhibitory
concentration (MIC) is a critical measure of its efficacy.

Parameter Value Condition Citation(s)

vs. A. baumannii-
calcoaceticus complex
(n=133) in Cation-
MICso / MICoa0 0.12/0.25 pg/mL Adjusted Mueller [15][16]
Hinton Broth
(CAMHB) + 20%
horse serum

vs. A. baumannii-
calcoaceticus complex

MICso / MICo0 0.25/0.5 pg/mL ) [15][16]
(n=133) in CAMHB +

20% human serum

MIC Range 0.12- 1.0 mg/L vs. CRAB isolates [17]

vs. 129 resistant A.
MICo0 1 mg/L baumannii clinical [15]

isolates

Experimental Protocols

The discovery and characterization of Zosurabalpin involved a multi-stage process, from initial
screening to detailed structural biology.

Hit Identification: Whole-Cell Phenotypic Screening

The initial discovery of the macrocyclic peptide class to which Zosurabalpin belongs was
achieved through a large-scale, high-throughput phenotypic screen.

 Library: A collection of 44,985 synthetic tethered macrocyclic peptides (MCPs) from
Tranzyme Pharma was used.[13][15][18]
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e Assay Principle: The screen was a whole-cell growth inhibition assay designed to identify
compounds with antibacterial activity against a panel of human pathogens.

» Bacterial Strains: The primary screen included a collection of type strains, including
Acinetobacter baumannii ATCC 19606.[13]

o Methodology:
o Bacterial cultures were grown to a logarithmic phase.

o Cultures were diluted to a final inoculum of approximately 5 x 10> CFU/mL in 96-well or
384-well microtiter plates containing the test compounds at desired concentrations.[19]

o Plates were incubated for 20 to 24 hours for Acinetobacter isolates.[19]

o Bacterial growth was assessed by visual inspection or by measuring the optical density at
600 nm (ODs00).[19]

o The Minimum Inhibitory Concentration (MIC) was determined as the lowest compound
concentration that inhibited bacterial growth. For MCPs, which sometimes exhibited a
"trailing” phenomenon (partial inhibition over a range of concentrations), the MIC was
recorded as the concentration causing at least an 80% reduction in growth compared to
the control.[19]

e Outcome: This screen identified an initial hit compound, RO7036668, which possessed an |-
Orn-I-Orn-I-N-Me-Trp subunit and showed an MIC of 4 mg/L against A. baumannii.[13]

Lead Optimization and Medicinal Chemistry

Following the identification of the initial hit, a systematic medicinal chemistry campaign was
undertaken to improve potency, selectivity, and pharmacokinetic properties.

o Strategy: Structure-activity relationship (SAR) studies were conducted by modifying the
macrocycle. This included replacing amino acid residues (e.g., L-Orn with L-Lys) and altering
aromatic substitutions.[15]

o Key Intermediate: An intermediate lead, RO7075573, was developed with significantly
improved potency (MIC <0.06 — 0.5 pg/ml) against a broad panel of A. baumannii strains.[15]
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e Addressing Toxicity: RO7075573 showed significant toxicity in rats.[15] An in-house rat
plasma precipitation assay was developed to screen for compounds with reduced off-target
liabilities.[12]

o Selection of Zosurabalpin: This optimization process led to the synthesis of Zosurabalpin,
an amphoteric benzoic acid derivative. It retained strong antibacterial activity (MIC: 0.25
mg/L) while demonstrating markedly improved tolerability, making it a viable clinical
candidate.[15][18]

Mechanism of Action Determination

The novel mechanism of action was elucidated through genetic and biochemical studies.

e Resistance Studies: Spontaneous resistance was induced in A. baumannii by exposing the
bacteria to incrementally increasing concentrations of Zosurabalpin.[3][18]

o Genomic Sequencing: The genomes of the resistant mutants were sequenced to identify
mutations. Analysis revealed 28 different mutations in the gene encoding LptF and two
unique mutations in the gene for LptG.[3][18]

o Target Identification: LptF and LptG are core components of the LptB2FGC complex, an
essential transporter responsible for moving lipopolysaccharide (LPS) from the inner to the
outer membrane of Gram-negative bacteria. This strongly indicated that the LptB2FGC
complex was the molecular target of Zosurabalpin.[3][18]

Structural Elucidation by Cryo-Electron Microscopy
(Cryo-EM)

To visualize the molecular interactions between Zosurabalpin, its target, and the native
substrate, high-resolution cryo-EM was employed.

e Sample Preparation:
o The LptB2FG complex from Acinetobacter baylyi was overexpressed and purified.[20]

o The purified protein complex was reconstituted into a detergent micelle or lipid hanodisc
environment to maintain its structural integrity outside of the native membrane.
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o The complex was incubated with both its natural substrate, LPS, and Zosurabalpin (or a

close analogue) to form a ternary complex.[18]

o Cryo-EM Grid Preparation: The solution containing the ternary complex was applied to an
EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

o Data Collection & Processing:

o Images of the frozen, hydrated particles were collected using a transmission electron

microscope equipped with a direct electron detector.

o Advanced image processing software was used to perform particle picking, 2D
classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of

the complex.

 Structural Finding: The cryo-EM structure revealed that Zosurabalpin traps the LptB2FG
complex in a conformation where it is bound to LPS. The antibiotic binds to a composite site
formed by both the transporter protein and the LPS molecule, effectively jamming the
transporter and preventing the release of LPS, leading to its toxic accumulation in the inner

membrane and subsequent cell death.[21]

Workflow and Pathway Diagrams

Visual representations of the experimental processes provide a clear understanding of the
logical flow from discovery to characterization.
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Caption: The discovery workflow for Zosurabalpin, from initial high-throughput screening to
structural elucidation.
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Caption: Mechanism of action of Zosurabalpin, illustrating the inhibition of the LptB2FGC
complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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